Cas no 54262-83-8 ((2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol)

54262-83-8 structure
Product name:(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol
(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol
- 9-[(2S)-2,3-Dihydroxypropyl]-9H-purine-6-amine
- (2s)-3-(6-amino-9h-purin-9-yl)propane-1,2-diol
- 9-(S)-(2,3-Dihydroxypropyl)adenine
- SCHEMBL936286
- 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (S)-
- 9-(1,2-dihydroxypropyl)adenine
- DTXSID80969282
- BDBM50366323
- 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol
- (S)-9-(2,3-Dihydroxypropyl)adenine
- 54262-83-8
- (2S)-3-(6-aminopurin-9-yl)propane-1,2-diol
- 9-D-(2,3-Dihydroxypropyl)adenine
- BRN 0990757
- (S)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- S-Dihydroxypropyladenine
- DHPA, (S)-DHPA
- CHEMBL494759
- (S)-3-(6-amino-9H-purin-9-yl)propane-1,2-diol
- 5-26-16-00201 (Beilstein Handbook Reference)
- (S)-DHPA
-
- Inchi: InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m0/s1
- InChI Key: GSLQFBVNOFBPRJ-YFKPBYRVSA-N
- SMILES: C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N
Computed Properties
- Exact Mass: 209.09143
- Monoisotopic Mass: 209.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110A^2
- XLogP3: _1.5
Experimental Properties
- Density: 1.3074 (rough estimate)
- Boiling Point: 348.56°C (rough estimate)
- Flash Point: 303.2°C
- Refractive Index: 1.8000 (estimate)
- PSA: 110.08
(2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol Related Literature
-
1. C-nucleoside studies. Part 20. Synthesis of some pyrazolo[4,3-d]pyrimidine acyclonucleosides related to (S)-(2,3-dihydroxypropyl)adenine; a direct method for double functionalization of the pyrazole ringJ. Grant Buchanan,Mark Harrison,Richard H. Wightman,Michael R. Harnden J. Chem. Soc. Perkin Trans. 1 1989 925
-
David F. Ewing,Virginie Gla?on,Christophe Len,Grahame Mackenzie New J. Chem. 2005 29 1461
-
3. Index pages
-
4. Intramolecular cyclisation reactions in aliphatic thymidine analogues seriesVinko ?kari?,Zlata Raza,Djurdja ?kari? J. Chem. Soc. Perkin Trans. 1 1982 223
-
5. Nucleosides. Part 6. New chemical modification of the ribosyl moiety in uridines; synthesis of 2,2′-anhydro-1-[5-deoxy-5-(substituted thio)-β-D-arabinofuranosyl]uracil derivatives and their conversion into 3′,5′-epithiopyrimidine nucleosidesKosaku Hirota,Yukio Kitade,Tetsuo Tomishi,Yoshifumi Maki,Erik De Clercq J. Chem. Soc. Perkin Trans. 1 1988 2233
54262-83-8 ((2S)-3-(6-amino-9H-purin-9-yl)-1,2-Propanediol) Related Products
- 707-99-3(2-(6-Aminopurin-9-yl)ethanol)
- 1568185-71-6((2R)-3-hydroxy-2-(trifluoroacetamido)propanoic acid)
- 2411266-09-4(7-Oxaspiro[3.5]nonane-2-sulfonyl chloride)
- 1448129-50-7(methyl 4-{[2-methoxy-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate)
- 2140668-67-1(1-[(Dibutylamino)methyl]cyclobutan-1-ol)
- 221030-92-8(4-Bromo-2-ethenyl-1-fluorobenzene)
- 2411183-91-8(N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide)
- 2570474-09-6(benzyl N-(2-hydroxyheptan-3-yl)carbamate)
- 1217825-34-7(Albaconazole-d3)
- 880811-36-9(N-(3,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk
